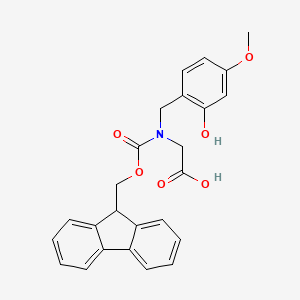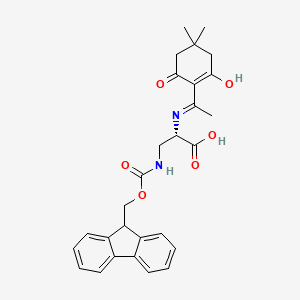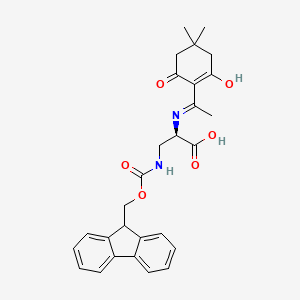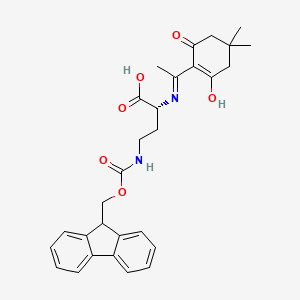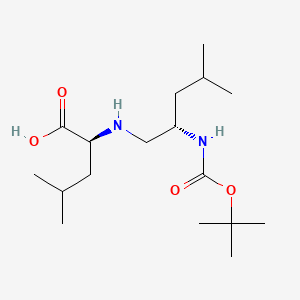
Boc-Leu-psi(CH2NH)Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.
Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.
Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.
Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Hydrolysis: Leucine residues and smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Deprotected or functionalized peptide derivatives.
Mecanismo De Acción
The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.
Comparación Con Compuestos Similares
Similar Compounds
Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.
Uniqueness
This compound is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
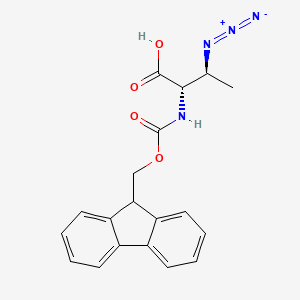
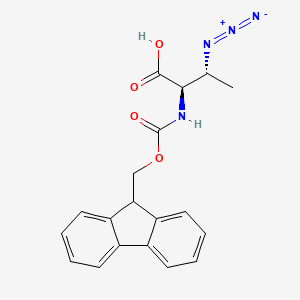
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)

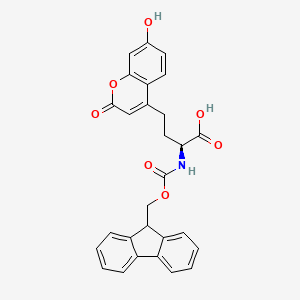
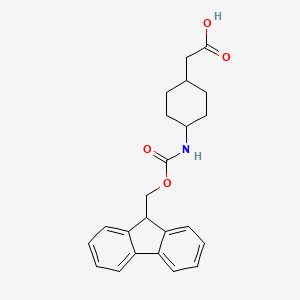

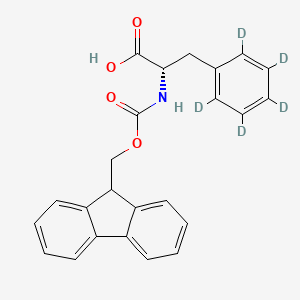
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
